molecular formula C24H20F4N6O B10901864 N~2~-[1-(4-Fluorobenzyl)-1H-pyrazol-4-YL]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-2-carboxamide

N~2~-[1-(4-Fluorobenzyl)-1H-pyrazol-4-YL]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-2-carboxamide

Cat. No.: B10901864
M. Wt: 484.4 g/mol
InChI Key: NRCZAZKIAPHUMK-UHFFFAOYSA-N
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Description

    N~2~-[1-(4-Fluorobenzyl)-1H-pyrazol-4-YL]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-2-carboxamide: is a complex heterocyclic compound with a diverse range of biological activities.

  • Its chemical structure combines elements from pyrazole, pyrimidine, and benzyl moieties, making it an intriguing target for research and drug development.
  • Preparation Methods

  • Chemical Reactions Analysis

  • Scientific Research Applications

      Chemistry: Investigating its reactivity and designing derivatives for specific purposes.

      Biology: Studying its interactions with biological targets (e.g., enzymes, receptors).

      Medicine: Exploring its potential as an anticancer, antiviral, or anti-inflammatory agent.

      Industry: Considering its use in materials science or catalysis.

  • Mechanism of Action

    • The compound likely interacts with specific molecular targets or pathways.
    • Further research is needed to elucidate its precise mechanism of action.
  • Comparison with Similar Compounds

    Remember that this compound’s uniqueness lies in its intricate structure and potential applications

    Properties

    Molecular Formula

    C24H20F4N6O

    Molecular Weight

    484.4 g/mol

    IUPAC Name

    N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

    InChI

    InChI=1S/C24H20F4N6O/c25-17-8-6-15(7-9-17)13-33-14-18(12-29-33)30-23(35)20-11-22-31-19(16-4-2-1-3-5-16)10-21(24(26,27)28)34(22)32-20/h1-9,11-12,14,19,21,31H,10,13H2,(H,30,35)

    InChI Key

    NRCZAZKIAPHUMK-UHFFFAOYSA-N

    Canonical SMILES

    C1C(NC2=CC(=NN2C1C(F)(F)F)C(=O)NC3=CN(N=C3)CC4=CC=C(C=C4)F)C5=CC=CC=C5

    Origin of Product

    United States

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